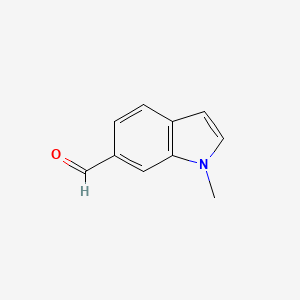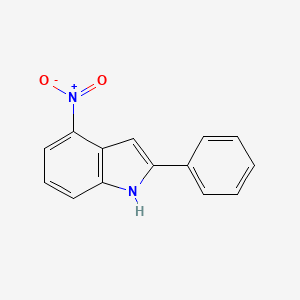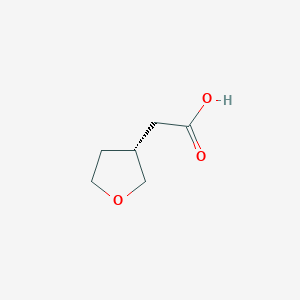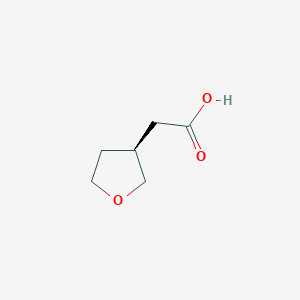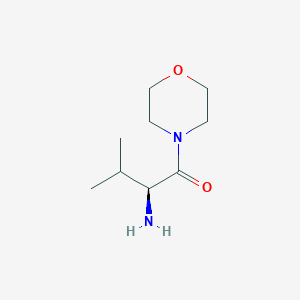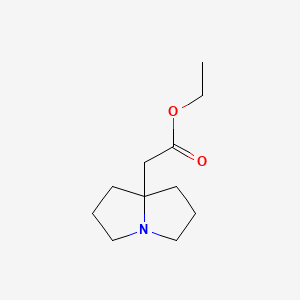
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate, also known as ETHPA, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine and is used in a variety of laboratory experiments to study its biochemical and physiological effects.
Scientific Research Applications
Facile Entry to Ethyl Tetrahydro-1H-Pyrrolizin-7a(5H)-ylacetate: A Versatile Pharmaceutical Intermediate
The synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate has been improved, resulting in a significant yield enhancement from 23% to 46% compared to previous methods. This compound serves as a valuable pharmaceutical intermediate, showcasing an advancement in its production process. This enhancement not only increases the efficiency of synthesizing ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate but also overcomes challenges associated with the use of γ-butyrolactone, presenting a more stable and manageable solid form of 1,7-diiodo-4-heptanone. The new methodology provides a more accessible route for the synthesis of this compound, which could have broad implications in the pharmaceutical industry, especially in the development and manufacturing of various drugs (Lentini et al., 2008).
Alkaloid Isolation and Biological Activities
A new polyhydroxy alkaloid compound was isolated from Arum palaestinum Boiss., alongside the discovery of several known compounds. This research demonstrates the potential of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate derivatives in exploring biological activities, including antioxidant properties and the suppression of cancer cell proliferation. The findings highlight the compound's significance in the context of natural product research and its potential applications in developing therapeutic agents (El-Desouky et al., 2007).
Synthesis of Optically Active Pyrrolizidine Bases
The compound's derivatives have been utilized in the synthesis of optically active pyrrolizidine bases, which are significant in the study of natural products and pharmaceutical chemistry. This research underscores the compound's utility in synthesizing complex molecules, contributing to the understanding of their biological activities and potential applications in drug discovery and development (Robins & Sakdarat, 1981).
Crystal Structure Analysis
An analysis of the crystal structure of a related compound has provided insights into its molecular conformation and interactions, which are crucial for understanding its chemical behavior and potential applications in material science and molecular engineering. The study of such structures is essential for the design and development of new compounds with specific properties (Narayanan et al., 2012).
Anti-inflammatory Potential and 99mTc Labeling
A novel pyrrolizine derivative showcased anti-inflammatory activity and was explored for its potential as an anti-inflammatory agent. This derivative's synthesis, labeling with 99mTc, and biological evaluation represent a step forward in utilizing pyrrolizine derivatives for targeted therapeutic applications, particularly in addressing inflammation-related disorders (Attallah et al., 2017).
properties
IUPAC Name |
ethyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-11-5-3-7-12(11)8-4-6-11/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIVANHGDYINSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CCCN1CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl tetrahydro-1H-pyrrolizine-7A(5H)-acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

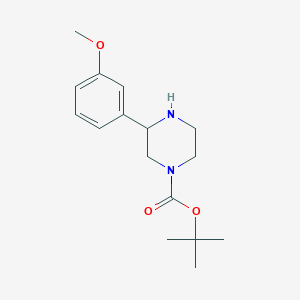
![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)
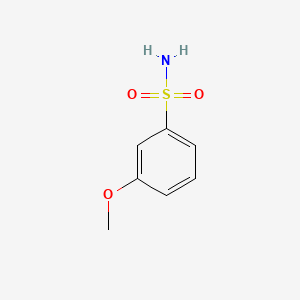
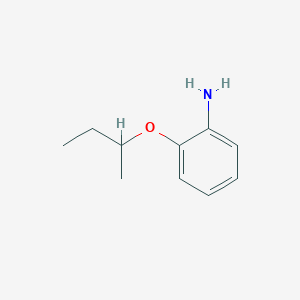
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)

